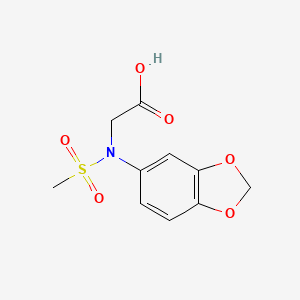

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine” is a research compound. Its molecular formula is C10H11NO6S , and its molecular weight is 273.26 . The compound is not categorized as a medicine or drug.

Synthesis Analysis

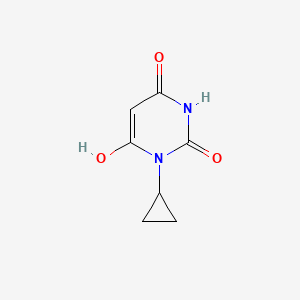

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C10H11NO6S . Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.Wissenschaftliche Forschungsanwendungen

Glycine Transporter Inhibitors

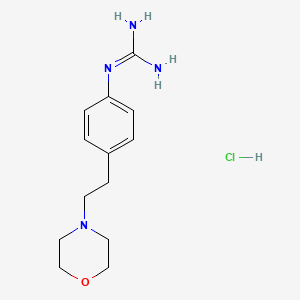

One significant area of research related to compounds structurally similar to N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine involves the synthesis and biological evaluation of inhibitors targeting the glycine transporter-1 (GlyT-1). These inhibitors, like the analogues discussed by Cioffi et al. (2016), are designed to enhance neurotransmitter activity by inhibiting glycine reuptake, potentially offering therapeutic benefits in treating neurological disorders such as schizophrenia and cognitive impairments. The advanced leads from this research showed a desirable balance of in vitro GlyT-1 potency and selectivity, along with favorable pharmacokinetic and safety characteristics, demonstrating significant in vivo activity in both rodent and nonhuman primate models (Cioffi et al., 2016).

Neuroprotective Agents

Compounds within this chemical class have also been explored for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has shown potential as a neuroprotectant for cerebral ischemia. NBQX is a potent and selective inhibitor of the non-NMDA glutamate receptor, demonstrating protection against global ischemia, highlighting the therapeutic potential of compounds affecting glutamate and glycine receptors in neuroprotection (Sheardown et al., 1990).

Aldose Reductase Inhibitors

In the context of diabetes research, N-[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated for their potential as aldose reductase inhibitors. These compounds are explored for their capacity to mitigate complications of diabetes, such as cataract formation, by inhibiting the aldose reductase enzyme, which plays a critical role in the polyol pathway involved in diabetic complications. The study by Mayfield and Deruiter (1987) identified compounds with significant inhibitory activity, offering insights into the development of more effective diabetes treatments (Mayfield & Deruiter, 1987).

Wirkmechanismus

Target of Action

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine is an analogue of capsaicin . Capsaicin is known to target the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that is expressed in sensory neurons and involved in pain perception.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3492±210 °C at 760 mmHg, a vapor pressure of 00±08 mmHg at 25°C, and a water solubility at 25 deg C (mg/L): 3211 . These properties may influence its bioavailability and pharmacokinetics.

Eigenschaften

IUPAC Name |

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-18(14,15)11(5-10(12)13)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGFMPSVDSCLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)

![N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2888307.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2888308.png)

![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2888320.png)

![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)